molecular formula C21H21N3O2 B4361041 [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

Cat. No.: B4361041
M. Wt: 347.4 g/mol
InChI Key: RQGSRAWTFKKANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multiple steps. One common method starts with the preparation of 6-methylquinoline, which is then subjected to reduction with nascent hydrogen to form 6-methyl-1,2,3,4-tetrahydroquinoline . The pyrazole moiety is introduced through a coupling reaction with phenoxymethyl pyrazole under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the pyrazole moiety or the quinoline core.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(phenoxymethyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16-9-10-20-17(14-16)6-5-12-24(20)21(25)19-11-13-23(22-19)15-26-18-7-3-2-4-8-18/h2-4,7-11,13-14H,5-6,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGSRAWTFKKANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(C=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 3
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 4
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 5
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 6
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

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